molecular formula C12H14N2O2 B104190 Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- CAS No. 17994-17-1

Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-

Cat. No.: B104190
CAS No.: 17994-17-1
M. Wt: 218.25 g/mol
InChI Key: AZRQSPSPOGVDRQ-UHFFFAOYSA-N
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Description

Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- typically involves the reaction of indole with chloroacetic acid in the presence of sodium hydroxide to form 2-(chloroacetic acid) indole. This intermediate is then reacted with ammonia to yield the final product . The reaction conditions often include refluxing the mixture in an appropriate solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing cellular signaling pathways. The acetyl and aminoethyl groups contribute to its binding affinity and specificity . These interactions can modulate enzyme activity, gene expression, and other cellular functions, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an acetyl group and an aminoethyl side chain allows for versatile interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an indole ring structure with an acetyl group and an aminoethyl side chain. This unique combination allows for versatile interactions with various biological targets, enhancing its binding affinity and specificity. The indole moiety is known for modulating multiple receptors, which contributes to its broad spectrum of biological activities.

The mechanism of action of Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- involves:

  • Receptor Interaction : The indole ring can bind to various receptors, influencing cellular signaling pathways.
  • Cellular Processes : It is involved in modulating cell cycle progression and apoptosis in cancer cells.
  • Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties, likely through disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antimicrobial Activity

Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- has demonstrated significant antimicrobial activity against various pathogens. A study assessed its efficacy using the diameter of inhibition zone (DIZ) and minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria as well as fungi.

PathogenDIZ (mm)MIC (µg/mL)
Staphylococcus aureus1815.6
Candida albicans203.9
Pseudomonas aeruginosa1662.5
Klebsiella pneumoniae12100

These results indicate that the compound exhibits potent activity particularly against Candida albicans and Staphylococcus aureus, making it a candidate for further development in antifungal and antibacterial therapies .

Anticancer Activity

Research has shown that Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- possesses anticancer properties. It has been evaluated for its effects on various cancer cell lines, including HCT-116 and MDA-MB-231.

Key findings include:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : It promotes intrinsic apoptotic pathways by down-regulating antiapoptotic proteins such as Bcl-2.
Cell LineIC50 (µM)Mechanism
HCT-1163.67Apoptosis induction
MDA-MB-2317.43G2/M phase arrest

These findings underscore the potential of this compound as a therapeutic agent in cancer treatment .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, the antimicrobial effects of Indol-5-ol derivatives were evaluated against standard antibiotics. The results highlighted that certain derivatives exhibited superior activity compared to ampicillin, particularly against Gram-positive bacteria .
  • Anticancer Studies : In vivo studies demonstrated that Indol-5-ol derivatives significantly inhibited tumor growth in xenograft models, showcasing their potential as anticancer agents .

Properties

IUPAC Name

1-[3-(2-aminoethyl)-5-hydroxyindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(15)14-7-9(4-5-13)11-6-10(16)2-3-12(11)14/h2-3,6-7,16H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRQSPSPOGVDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293833
Record name Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17994-17-1
Record name N-Acetyl-5-hydroxytryptamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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